N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the benzothiazole family Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of two chlorine atoms at positions 4 and 5 on the benzothiazole ring, and a cyclopropanecarboxamide group attached to the nitrogen atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and chlorination steps. One common method involves the use of 2-aminothiophenol and 4,5-dichloro-2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, forming the benzothiazole ring. Subsequent reduction of the nitro group and amidation with cyclopropanecarboxylic acid chloride yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has been investigated for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division in microbial or cancer cells. The compound’s ability to form stable complexes with these enzymes is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)cyclopropanecarboxamide: Lacks the chlorine substituents, which may affect its biological activity and chemical reactivity.
4,5-dichloro-2-aminobenzothiazole: Similar structure but lacks the cyclopropanecarboxamide group, leading to different applications and properties.
Uniqueness
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of both chlorine substituents and the cyclopropanecarboxamide group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-6-3-4-7-9(8(6)13)14-11(17-7)15-10(16)5-1-2-5/h3-5H,1-2H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSRZDMPACNQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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